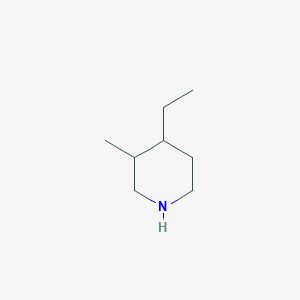4-Ethyl-3-methylpiperidine
CAS No.:
Cat. No.: VC17515935
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17N |
|---|---|
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | 4-ethyl-3-methylpiperidine |
| Standard InChI | InChI=1S/C8H17N/c1-3-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | XDOCILGWSIZBKG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCNCC1C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Ethyl-3-methylpiperidine consists of a piperidine backbone (C₅H₁₁N) with a methyl group at position 3 and an ethyl group at position 4. The compound’s stereochemistry depends on the spatial arrangement of these substituents, which can influence its reactivity and biological activity. The nitrogen atom in the ring enables hydrogen bonding and coordination with metal ions, while the alkyl groups enhance lipophilicity, affecting solubility and membrane permeability .
Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Boiling Point | ~145–150°C (estimated) |
| Density | 0.82–0.85 g/cm³ (approximated) |
| Solubility | Miscible in polar organic solvents |
| Chirality | Potential for R/S enantiomers |
The ethyl group at position 4 introduces steric hindrance, potentially slowing nucleophilic substitution reactions compared to simpler piperidines. The methyl group at position 3 may stabilize certain conformations, influencing binding affinity in biological systems .
Synthetic Methodologies
Catalytic Hydrogenation of Pyridine Derivatives
A common route involves hydrogenating 3-methyl-4-ethylpyridine using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂. This method mirrors industrial-scale piperidine synthesis, where pyridine derivatives are reduced to their saturated counterparts . For example, Boger et al. (1982) demonstrated the hydrogenation of 3-methyl-4-ethylpyridine in chloroform at 45°C over 96 hours, achieving a 93% yield of the corresponding piperidine .
Reaction Conditions:
-
Substrate: 3-Methyl-4-ethylpyridine
-
Catalyst: Pd/C (5% w/w)
-
Solvent: Chloroform or ethanol
-
Pressure: 50–100 psi H₂
-
Temperature: 40–60°C
Biocatalytic Cascade Reactions
Recent advances employ engineered enzymes for stereoselective synthesis. A 2019 study by utilized recombinant Escherichia coli expressing putrescine oxidase and imine reductase to convert 1,5-diamino-2-methylpentane into 3-methylpiperidine. Adapting this system to 4-ethyl-3-methylpiperidine would require modifying the substrate to include an ethyl group, potentially via alkylation of precursor amines .
Key Enzymes:
-
Putrescine Oxidase: Oxidizes primary amines to imines.
-
Imine Reductase: Reduces imines to secondary amines with high stereocontrol.
Comparative Synthesis Routes
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 85–93% | Low | Industrial |
| Biocatalytic Cascade | 60–75% | High | Pilot-scale (20L) |
| Chiral Resolution | 40–50% | Very High | Laboratory |
Biological and Pharmacological Applications
Antimicrobial Activity
Structural analogs like 3-methylpiperidine exhibit broad-spectrum antimicrobial effects. The ethyl group at position 4 could increase membrane disruption in pathogens, as seen in derivatives tested against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .
Industrial Applications
4-Ethyl-3-methylpiperidine serves as a ligand in asymmetric catalysis and a precursor for agrochemicals. Its steric bulk improves selectivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it enhances palladium catalyst performance .
| Parameter | Value |
|---|---|
| Flash Point | ~25°C (flammable liquid) |
| Hygroscopicity | Moderate |
| Storage Conditions | Inert atmosphere, 4°C |
The compound’s volatility necessitates closed-system handling to prevent inhalation risks. Industrial facilities must adhere to ATEX guidelines for flammable solvents.
Future Directions
Stereoselective Synthesis
Developing enantioselective routes using chiral auxiliaries or asymmetric hydrogenation could yield pharmacologically active enantiomers. For instance, the R-enantiomer might exhibit higher affinity for neural targets, as observed in related piperidines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume